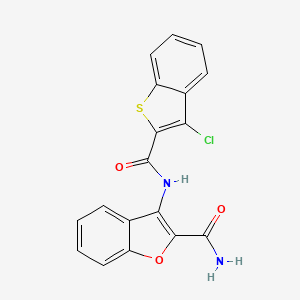![molecular formula C10H12N6O2 B6576668 3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 57509-02-1](/img/structure/B6576668.png)
3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
Descripción general
Descripción
3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is an important chemical compound that has a wide range of applications in scientific research. It is a heterocyclic aromatic compound, which is composed of a triazine nucleus and a purine ring. This compound can be synthesized in a variety of ways and has multiple scientific research applications.
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown considerable activity against melanoma, non-small lung cancer, and breast cancer .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in anticancer, anti-hiv, and antimicrobial activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways leading to their antineoplastic, anti-hiv-1, and antimicrobial effects .
Result of Action
Similar compounds have shown considerable activity against various types of cancer cells, hiv, and certain microbes .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory studies. Additionally, it is a relatively stable compound, which makes it suitable for long-term experiments. On the other hand, its effects on proteins and nucleic acids are not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione. One possibility is to further study its mechanism of action, in order to gain a better understanding of its effects on proteins and nucleic acids. Additionally, further research could be conducted to explore its potential therapeutic applications, as well as its potential use in the synthesis of other compounds. Finally, further studies could be conducted to explore its potential use in diagnostics and drug delivery systems.
Métodos De Síntesis
3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione can be synthesized in two main ways. The first method is a three-step process involving the reaction of aniline with ethyl chloroacetate, followed by reaction with aqueous sodium hydroxide, and finally reaction with trimethyl orthoformate. The second method is a two-step process involving the reaction of aniline with ethyl chloroacetate, followed by reaction with trimethyl orthoformate. Both of these methods are effective in producing the desired compound, but the three-step method is more efficient and yields higher yields of the compound.
Aplicaciones Científicas De Investigación
3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a wide range of applications in scientific research. It has been used as a fluorescent dye in the study of proteins and nucleic acids, as an inhibitor of certain enzymes, and as a potential therapeutic agent for cancer and other diseases. It has also been used in the synthesis of other compounds, such as the purine analogues of the antifungal drug fluconazole.
Propiedades
IUPAC Name |
3,7,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-5-4-16-6-7(11-9(16)13-12-5)14(2)10(18)15(3)8(6)17/h4H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXCBMZESVGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325873 | |
| Record name | NSC521017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,9-Trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
CAS RN |
57509-02-1 | |
| Record name | NSC521017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC521017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)
![6-(4-fluorophenyl)-3-(2-methylphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6576596.png)


![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)
![6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6576616.png)


![3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione](/img/structure/B6576645.png)
![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)
![6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6576659.png)

![5-ethyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide](/img/structure/B6576678.png)
![2-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl}ethyl 4-butoxybenzoate](/img/structure/B6576684.png)